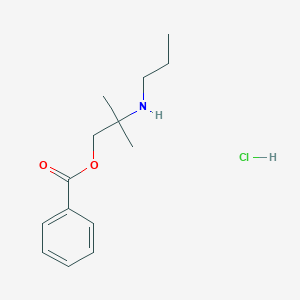

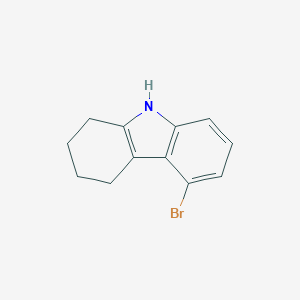

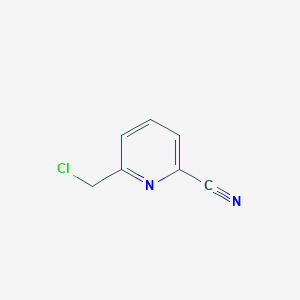

![molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5](/img/structure/B129395.png)

Spiro[cyclopropane-1,2'-indan]-1'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spiro[cyclopropane-1,2'-indan]-1'-one derivatives has been explored through various methodologies. For instance, the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones was achieved by cyclopropanation of substituted 3-methyleneindolin-2-ones using ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction . Similarly, the synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,2'-indan-1',3'-dione] was reported using a triphenylarsine-catalyzed cyclopropanation approach with alkenes and phenacyl bromide, which also explored the reactivity of the reaction in water compared to organic solvents . Additionally, spiro[cyclopropane-1,1'-inden] was synthesized from indene with sodium amide and 1,2-dibromoethane, demonstrating its utility as a building block for multi-electron ligands for transition metals .

Molecular Structure Analysis

The molecular structure of spiro[cyclopropane-1,2'-indan]-1'-one compounds is characterized by the presence of a spirocyclic system, where a cyclopropane ring is fused to an indanone framework. The spatial structures of related compounds have been elucidated, providing insights into their three-dimensional conformation, which is crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Spiro[cyclopropane-1,2'-indan]-1'-one derivatives have been involved in various chemical reactions. For example, the ring-opening olefin metathesis polymerization (ROMP) of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) was performed to produce polymers with a high proportion of trans carbon-carbon double bonds . Additionally, a concise synthesis of spiro-cyclopropane compounds from indole derivatives was developed via a dearomatization strategy, which could be reversed to rearomatized indole derivatives in the presence of acids . Furthermore, an oxidative addition reaction of aldehydes with 1,3-dicarbonyl compounds was demonstrated to selectively afford spiro dihydrofuran and cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[cyclopropane-1,2'-indan]-1'-one derivatives are influenced by their unique structural features. The steric bulk of the cyclopropane ring affects the approach of catalytically active species and the microstructure of the resulting polymers, as observed in the ROMP of related spirocyclic compounds . The presence of various substituents on the benzene ring and at the 1'-position of spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-ones has been shown to significantly influence their biological activities, including anti-inflammatory and analgesic activities .

Biological Activity and Case Studies

Several spiro[cyclopropane-1,2'-indan]-1'-one derivatives have been evaluated for their biological activities. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones exhibited promising anticancer activity against various human cancer cell lines, with compounds 6b and 6u showing significant activity against the human prostate cancer cell line DU-145. These compounds induced apoptotic cell death through cell cycle arrest and mitochondrial membrane potential disruption . Additionally, spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones were synthesized and evaluated for gastric antisecretory activity and protective activity against lesions induced by water-immersion restraint stress in rats, with some compounds showing potent antiulcer effects .

科学的研究の応用

1. Visible-Light Photoredox Catalysis

- Summary of Application : This compound is used in the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid. The process is catalyzed by visible-light photoredox, which allows the creation of spiro[cyclopropane-1,2’-indan]-1’-one from easily prepared methylenecyclopropanes tethered with carboxylic acid .

- Methods of Application : The reaction can be performed under mild conditions, affording target products in excellent yields with a high atomic economy. This cyclization reaction can be extended to gram scale synthesis .

- Results or Outcomes : The products could be transformed to 1-indanone motifs existing in many natural products and bioactive compounds .

2. Synthesis of Donor-Acceptor Cyclopropanes

- Summary of Application : Spiro[cyclopropane-1,2’-indan]-1’-one is used in the synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2’-indene]-1’,3’-dione .

- Methods of Application : The synthesis involves a reaction sequence that includes the Knoevenagel condensation of 1,3-indanedione with the corresponding protected salicylaldehyde followed by the Corey–Chaykovsky cyclopropanation of the obtained adduct with dimethylsulfoxonium methylide .

- Results or Outcomes : The structure of the synthesized cyclopropane was unambiguously proved by single-crystal X-ray diffraction data .

将来の方向性

特性

IUPAC Name |

spiro[3H-indene-2,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZPWJCAKGHVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopropane-1,2'-indan]-1'-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

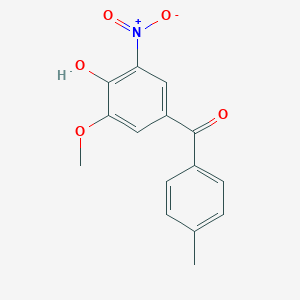

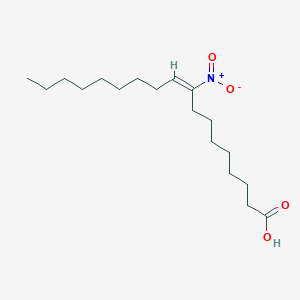

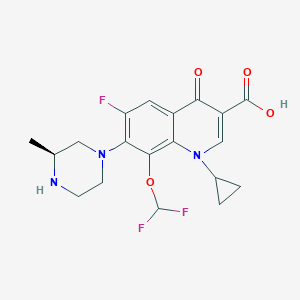

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)